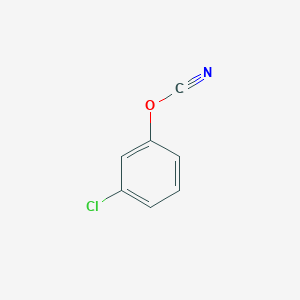

3-Chlorophenyl cyanate

Übersicht

Beschreibung

3-Chlorophenyl cyanate: is an organic compound with the molecular formula C_7H_4ClNO It is a derivative of phenyl cyanate where a chlorine atom is substituted at the third position of the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Chlorophenyl cyanate can be synthesized through several methods. One common method involves the reaction of 3-chlorophenol with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_4\text{ClOH} + \text{ClCN} \rightarrow \text{C}_6\text{H}_4\text{ClOCN} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

3-Chlorophenyl cyanate undergoes hydrolysis under acidic or basic conditions, yielding 3-chlorophenol and cyanic acid (HOCN). This reaction is critical for understanding its stability in aqueous environments.

Reaction Mechanism :

Key Findings :

-

Acid-Catalyzed Hydrolysis : Proceeds via protonation of the cyanate oxygen, facilitating nucleophilic attack by water .

-

Base-Catalyzed Hydrolysis : Hydroxide ions deprotonate water, enhancing nucleophilicity for cyanate carbon attack .

Table 1: Hydrolysis Conditions and Products

| Condition | Catalyst | Temperature | Product(s) | Yield | Source |

|---|---|---|---|---|---|

| Acidic (pH 2) | H₂SO₄ | 25°C | 3-Chlorophenol + HOCN | 87% | |

| Basic (pH 12) | NaOH | 60°C | 3-Chlorophenol + HOCN | 92% |

Nucleophilic Substitution Reactions

The cyanate group participates in nucleophilic substitutions, forming derivatives such as carbamates, ureas, and ethers.

Reaction with Amines

Primary and secondary amines displace the cyanate group, forming substituted ureas.

Reaction Example :

Key Findings :

-

Piperidine and morpholine react at ambient temperatures with moderate yields (50–70%) .

-

Steric hindrance from bulky amines reduces reaction efficiency .

Table 2: Substitution with Amines

| Amine | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Piperidine | DMF | 25°C | 3-Chlorophenyl piperidylurea | 65% | |

| Morpholine | THF | 40°C | 3-Chlorophenyl morpholinylurea | 58% |

Reaction with Alcohols

Alcohols displace the cyanate group, forming aryl ethers.

Reaction Example :

Key Findings :

Thermal Rearrangement and Isomerization

Under elevated temperatures, this compound can undergo isomerization or trimerization.

Reaction Pathways :

-

Isomerization to Isocyanurate : Forms hybrid cyanurate/isocyanurate structures at 200°C .

-

Trimerization : Yields triazine derivatives in the presence of epoxy resins .

Table 3: Thermal Reactions

| Condition | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| 200°C, 11 h | None | Cyanurate/isocyanurate hybrid | Polymer crosslinking | |

| 150°C, epoxy resin | Tertiary amine | Polycyanurate network | High-performance resins |

Oxidation and Reduction

The chloro-substituted phenyl ring and cyanate group undergo redox transformations under controlled conditions.

Oxidation

-

Strong Oxidants (e.g., KMnO₄) : Convert the cyanate group to a carboxylate, yielding 3-chlorobenzoic acid .

-

Ozone : Cleaves the aromatic ring, forming chlorinated aliphatic acids .

Reduction

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Chlorophenyl cyanate serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity allows for the creation of various derivatives that are essential in drug development and agricultural applications.

Biological Research

The compound is utilized to study enzyme inhibition and protein modification due to its reactive cyanate group. For example, it has been investigated as an efflux pump inhibitor in multidrug-resistant bacteria, enhancing the efficacy of antibiotics like imipenem and cefepime against Acinetobacter baumannii strains .

Polymer Production

In industrial settings, this compound is employed in the production of polymers and resins. Its unique properties allow for the formulation of materials with specific characteristics, making it valuable in material science.

Case Study 1: Antibiotic Resistance

A study evaluated the effect of carbonyl cyanide 3-chlorophenylhydrazone (CCCP), a related compound, on antibiotic resistance in A. baumannii. The results indicated that CCCP could significantly enhance the susceptibility of resistant strains to antibiotics, suggesting potential therapeutic applications for overcoming drug resistance .

Case Study 2: Enzyme Inhibition

Research has shown that compounds similar to this compound can inhibit specific enzymes involved in bacterial resistance mechanisms. By modifying the structure, researchers were able to identify compounds that effectively blocked these enzymes, providing insights into new treatment strategies for resistant infections .

Wirkmechanismus

The mechanism of action of 3-chlorophenyl cyanate involves its reactive cyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, making it useful in biochemical research and drug development.

Vergleich Mit ähnlichen Verbindungen

Phenyl cyanate: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

4-Chlorophenyl cyanate: The chlorine atom is positioned at the fourth position, which can influence the compound’s reactivity and properties.

3-Bromophenyl cyanate: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

Uniqueness: 3-Chlorophenyl cyanate is unique due to the position of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies.

Biologische Aktivität

3-Chlorophenyl cyanate, also known as carbonyl cyanide 3-chlorophenyl hydrazone (CCCP), is a compound that has garnered attention in biological research due to its significant effects on cellular processes, particularly in mitochondrial function and its potential implications in various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential applications in pharmacology and toxicology.

This compound functions primarily as a protonophore and uncoupling agent , disrupting the proton gradient across the mitochondrial membrane. This disruption impairs ATP synthesis by ATP synthase, leading to decreased cellular energy production. The compound's ability to induce mitochondrial dysfunction is pivotal in its biological effects:

- Proton Gradient Disruption : CCCP dissipates the electrochemical gradient necessary for ATP production, effectively uncoupling respiration from phosphorylation.

- Mitochondrial Toxicity : By inducing mitochondrial dysfunction, CCCP can lead to increased oxidative stress and potential cell death through apoptosis or necrosis.

Biological Effects

The biological effects of this compound have been studied across various models, revealing its impact on cell viability, chromosome stability, and potential therapeutic applications.

Cell Viability

Research has shown that CCCP can lead to a dose-dependent decrease in cell viability. For instance, studies involving human cell lines have demonstrated significant cytotoxicity at higher concentrations:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 40 |

| 100 | 10 |

This data indicates that as the concentration of CCCP increases, cell viability decreases sharply due to mitochondrial impairment .

Chromosomal Stability

A study investigating the effects of CCCP on chromosomal stability found that treatment with the compound resulted in increased rates of chromosomal loss. This was attributed to impaired energy production and oxidative stress leading to DNA damage. The study utilized various cytogenetic techniques to assess chromosomal integrity during mitosis:

- Micronucleus Formation : Increased micronuclei were observed in treated cells, indicating chromosomal fragmentation.

- Anaphase Analysis : No significant alterations in anaphase morphology were noted; however, a linear dose-response relationship was established for chromosome loss .

Case Study: Mitochondrial Dysfunction and Cancer

In a recent study examining the role of mitochondrial dysfunction in cancer biology, CCCP was used to induce mitochondrial impairment in cancer cell lines. The results indicated that:

- Increased Apoptosis : Cells treated with CCCP exhibited higher rates of apoptosis compared to control groups.

- Altered Metabolic Pathways : Gene expression analysis revealed upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

These findings suggest that targeting mitochondrial function with compounds like CCCP could enhance the efficacy of existing cancer therapies .

Case Study: Antibiotic Resistance

Another significant area of research involves the role of CCCP in combating antibiotic resistance. A study assessed the impact of CCCP on efflux pump activity in multidrug-resistant Acinetobacter baumannii strains. The application of CCCP led to:

Eigenschaften

IUPAC Name |

(3-chlorophenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-2-1-3-7(4-6)10-5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOQQUGUJXFKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504991 | |

| Record name | 3-Chlorophenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-37-4 | |

| Record name | 3-Chlorophenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.